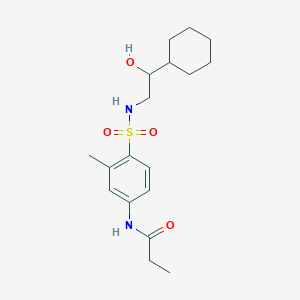

N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[(2-cyclohexyl-2-hydroxyethyl)sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-3-18(22)20-15-9-10-17(13(2)11-15)25(23,24)19-12-16(21)14-7-5-4-6-8-14/h9-11,14,16,19,21H,3-8,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFZQJLLBWIGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzenesulfonamide with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions to form the sulfonamide intermediate.

Acylation Reaction: The sulfonamide intermediate is then subjected to an acylation reaction with propionyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Triethylamine, sodium hydroxide

Acylating Agents: Propionyl chloride

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: N-alkylated sulfonamides

Scientific Research Applications

N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving bacterial infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Routes : Compounds like LMM5/LMM11 were synthesized via coupling reactions, suggesting the target compound could be prepared using similar sulfonylation or amidation steps .

Biological Performance : Hydroxyethyl and cyclohexyl groups may enhance metabolic stability compared to ’s fluoropyrimidine, which could be prone to oxidative metabolism .

Structure-Activity Relationships (SAR) :

- Substitution at the sulfamoyl nitrogen (e.g., cyclohexyl vs. benzyl) significantly alters steric and electronic profiles.

- Heterocyclic cores (e.g., oxadiazole in LMM5) may improve potency but complicate synthesis .

Biological Activity

N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfamoyl group linked to a propionamide structure, which is known to influence its biological properties. The presence of the cyclohexyl and hydroxyethyl moieties may enhance its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in inflammatory pathways, potentially reducing oxidative stress.

- Modulation of Neurotransmitter Systems : Some studies suggest that related compounds can influence neurotransmitter levels, which might be beneficial in neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that compounds with sulfamoyl groups can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For instance, a related compound was tested in a Parkinson’s disease model where it suppressed dopaminergic neuronal death and microglial activation, indicating a protective effect against neuroinflammation .

Antitumor Activity

Compounds similar to this compound have demonstrated antitumor properties. In vitro studies reveal moderate to strong inhibition of tumor cell proliferation, suggesting potential applications in cancer therapy .

Case Study 1: Neuroprotective Effects

In a study involving MPTP-induced Parkinson's disease models, the administration of a structurally similar compound resulted in significant neuroprotection. The compound reduced microglial migration and neuronal loss in the substantia nigra, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of benzamide derivatives similar to our compound. These derivatives were found to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models. The results suggest that modifications in the benzamide structure can enhance biological activity against various cancers .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.